N-mesityl-3-nitrobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Nitrobenzenesulfonamides are versatile compounds widely studied for their reactivity and potential applications in organic synthesis. They serve as intermediates in the synthesis of various secondary amines and have protective capabilities for amine groups. Studies on similar compounds provide insights into their synthesis, structural characteristics, and chemical behavior, contributing to our understanding of their chemical and physical properties.

Synthesis Analysis

The synthesis of nitrobenzenesulfonamides typically involves the preparation from primary amines, undergoing smooth alkylation to yield N-alkylated sulfonamides in near quantitative yields. Such compounds can be deprotected via Meisenheimer complexes, giving secondary amines in high yields (Fukuyama, Chung-Kuang Jow, & Mui Cheung, 1995).

Molecular Structure Analysis

The molecular conformation and vibrational analysis of nitrobenzenesulfonamides have been studied using experimental techniques and theoretical calculations, revealing effects of substituents on characteristic bands and providing insights into the optimized structure of these compounds (Karabacak, Emel Postalcilar, & M. Cinar, 2012).

Chemical Reactions and Properties

Nitrobenzenesulfonamides undergo various chemical reactions, serving as electrophilic nitrogen sources for the diamination of unsaturated ketones without metal catalysts. Such reactions illustrate the compounds' versatility in organic synthesis (Wei Pei, Han-Xun Wei, Dianjun Chen, A. Headley, & Guigen Li, 2003).

Physical Properties Analysis

The physical properties of nitrobenzenesulfonamides, such as their crystal structure, have been characterized to understand their stability and interactions at the molecular level, contributing to their applications in various chemical contexts (P. Murthy, V. Suneetha, S. Armaković, S. Armaković, P. A. Suchetan, L. Giri, & R. S. Rao, 2018).

Chemical Properties Analysis

The reactivity and chemical behavior of nitrobenzenesulfonamides have been explored through various studies, highlighting their use in the synthesis of secondary amines and their potential in creating diverse chemical structures. These studies shed light on the mechanisms underlying their reactions and the influence of substituents on their reactivity (Fukuyama, Mui Cheung, Chung-Kuang Jow, Y. Hidai, & T. Kan, 1997).

Wirkmechanismus

Target of Action

N-mesityl-3-nitrobenzenesulfonamide, like other sulfonamides, primarily targets enzymes involved in the synthesis of folic acid . These enzymes are crucial for the survival and growth of certain bacteria, making them ideal targets for antibacterial drugs .

Mode of Action

Sulfonamides, including N-mesityl-3-nitrobenzenesulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzyme dihydropteroate synthetase, preventing the incorporation of PABA into dihydropteroic acid, a precursor of folic acid . This inhibition disrupts the synthesis of folic acid, which is essential for the further production of DNA in the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by N-mesityl-3-nitrobenzenesulfonamide is the folic acid synthesis pathway . By inhibiting the enzyme dihydropteroate synthetase, N-mesityl-3-nitrobenzenesulfonamide prevents the conversion of PABA to dihydropteroic acid . This disruption in the folic acid synthesis pathway leads to a decrease in the production of DNA, RNA, and proteins, ultimately inhibiting bacterial growth .

Pharmacokinetics

Sulfonamides in general are known to be well-absorbed orally and widely distributed throughout the body . They are primarily excreted unchanged in the urine . The ADME properties of N-mesityl-3-nitrobenzenesulfonamide and their impact on its bioavailability would need further investigation.

Result of Action

The result of N-mesityl-3-nitrobenzenesulfonamide’s action is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, an essential component for the production of DNA, RNA, and proteins, N-mesityl-3-nitrobenzenesulfonamide prevents bacteria from growing and proliferating .

Action Environment

The action of N-mesityl-3-nitrobenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other drugs or substances can influence the compound’s action through drug-drug interactions

Zukünftige Richtungen

Eigenschaften

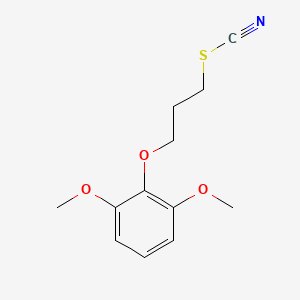

IUPAC Name |

3-nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-10-7-11(2)15(12(3)8-10)16-22(20,21)14-6-4-5-13(9-14)17(18)19/h4-9,16H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWLUAKLAAIPGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-biphenylyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylacetamide](/img/structure/B5069330.png)

![2-ethoxy-4-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5069332.png)

![4-{[N-(4-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B5069355.png)

![(4,6-diethyl-2,5-dioxotetrahydroimidazo[4,5-d]imidazole-1,3(2H,3aH)-diyl)bis(methylene) diacetate](/img/structure/B5069358.png)

![2-[{5-[3-(4-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}(ethyl)amino]ethanol](/img/structure/B5069363.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-chlorophenyl)urea](/img/structure/B5069367.png)

![4-(cyclohexylthio)-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5069374.png)

![N-[2-(tert-butylthio)ethyl]-N'-phenylurea](/img/structure/B5069401.png)